molecular formula C20H19NO3S B4045875 4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide

Cat. No.: B4045875
M. Wt: 353.4 g/mol
InChI Key: IJHUJULFJOZUOX-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide is an organic compound with the molecular formula C20H19NO3S . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(3-methylphenoxy)aniline under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide can be compared with other sulfonamide compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-15-6-12-20(13-7-15)25(22,23)21-17-8-10-18(11-9-17)24-19-5-3-4-16(2)14-19/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHUJULFJOZUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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